(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol
Description
Molecular Formula Breakdown:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 5 | 12.01 | 60.05 |
| H | 7 | 1.01 | 7.07 |
| F | 2 | 19.00 | 38.00 |
| N | 3 | 14.01 | 42.03 |
| O | 1 | 16.00 | 16.00 |
| Total | - | - | 163.15 |
The molecular weight aligns with experimental data (163.128 g/mol). The formula highlights:
- High electronegativity from fluorine atoms, influencing polarity and reactivity.
- Hydrogen-bonding capacity via the hydroxyl (-OH) group.
Structural Isomerism and Tautomeric Considerations
Structural Isomerism:
The compound’s triazole core permits limited structural isomerism due to fixed substituent positions:
- Positional Isomerism : Alternative substitution patterns on the triazole ring (e.g., methyl at N2 instead of N1) would yield distinct isomers. However, the IUPAC name explicitly defines substituents at N1, C4, and C5, leaving no ambiguity.
- Functional Group Isomerism : Replacing the hydroxyl group (-OH) with other functionalities (e.g., methoxy, -OCH$$_3$$) would create functional isomers, but these are not relevant to the parent compound.
Tautomerism:
1,2,3-Triazoles exhibit 1H- and 2H-tautomerism in unsubstituted forms. However, in this compound:
Table 1: Key Structural Features
This structural rigidity ensures consistent physicochemical and biological behavior in applications.
Properties
IUPAC Name |
[5-(difluoromethyl)-1-methyltriazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWDALCSUKOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CO)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138075-65-5 | |
| Record name | [5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp^2)-H bonds can be accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable difluoromethylation protocols. These methods often employ metal-based catalysts to transfer the difluoromethyl group to the desired position on the triazole ring . The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X-H insertion, where X represents oxygen, nitrogen, or sulfur .
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyl Group
The primary alcohol undergoes substitution reactions to form derivatives. For example:
-
Tosyl activation : The hydroxyl group can be converted to a tosylate intermediate, enabling nucleophilic displacement. This method is used in the synthesis of triazole-containing pharmaceuticals .
-
Etherification : Reaction with alkyl halides or sulfonates in the presence of base yields ether derivatives.
Example Reaction Conditions
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tosyl chloride | Pyridine, 0°C → RT | Tosylate intermediate | 85-92% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 4h | Benzyl ether derivative | 78% |
Oxidation to Carboxylic Acid
The alcohol can be oxidized to the corresponding carboxylic acid using strong oxidants:
-
Jones reagent (CrO₃/H₂SO₄) : Achieves oxidation with high efficiency .
-
TEMPO/NaClO : A milder alternative for sensitive substrates.
Data from Comparative Studies
| Oxidizing Agent | Solvent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Jones reagent | Acetone/H₂O | 0°C → RT | 6h | 88% | 98.5% |
| TEMPO/NaClO | CH₂Cl₂/H₂O | RT | 12h | 75% | 97.2% |
Esterification
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:
-
Acetic anhydride : Forms the acetate ester under basic conditions .
-
Thionyl chloride-mediated esterification : Direct conversion with carboxylic acids .
Example Protocol
-
Dissolve (5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dry THF.
-
Add acetyl chloride (1.2 eq) and DMAP (0.1 eq).
-
Stir at 60°C for 3h.
-
Isolate the acetate ester via column chromatography (hexane/EtOAc, 7:3).
Yield : 82% .
Reductive Desulfonylation/Silylation
The triazole core participates in reductive transformations:
-
Zn/AcOH : Reduces sulfonyl groups while preserving the difluoromethyl moiety .
-
TBAF-mediated desilylation : Cleaves silyl protecting groups under mild conditions .
Key Reaction
textThis compound + Pd/C (5%), H₂ (50 psi) → Dehalogenated triazole derivative (Yield: 92%) [1]
Cycloaddition and Functionalization
The triazole ring can undergo Huisgen cycloaddition or metal-catalyzed cross-coupling:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Modifies the triazole with fluorinated alkynes .
-
Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups at specific positions .
Table: Functionalization Reactions
| Reaction Type | Reagents | Product Application | Source |
|---|---|---|---|
| CuAAC | NaN₃, CuI, DMSO | Fluorinated bioconjugates | |
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | GABA receptor modulators |
Scientific Research Applications
Pharmaceutical Applications
Triazole derivatives are well-known for their antifungal properties. The compound (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol may exhibit significant activity against fungal pathogens by inhibiting cytochrome P450 enzymes that are crucial for fungal growth. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole, making it a candidate for further development in antifungal therapies .
Case Study: Antifungal Activity
A study evaluating various triazole derivatives demonstrated that modifications in the triazole ring could enhance antifungal potency. The compound was tested against multiple fungal strains, showing promising results that warrant further investigation into its efficacy and safety profiles .
Antimicrobial Properties
Beyond antifungal activity, this compound has potential as an antimicrobial agent. Triazoles have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that this compound may inhibit bacterial growth through similar mechanisms as other triazole derivatives.
Case Study: Antibacterial Screening
In vitro studies have revealed that triazole derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure suggests it could be effective against these bacteria, making it a candidate for further exploration in antibiotic development.
Agricultural Applications
The unique properties of this compound also make it relevant in agricultural chemistry. Triazole compounds are often utilized as fungicides due to their ability to disrupt fungal growth and reproduction. This compound could be developed into a novel agricultural fungicide with enhanced efficacy and lower toxicity compared to existing options .
Case Study: Fungicidal Activity
Research has demonstrated that triazole-based fungicides can effectively control plant pathogens while minimizing environmental impact. The potential use of this compound in crop protection strategies could lead to improved agricultural yields and sustainability .
Materials Science
Triazoles are also being explored in materials science for their ability to form coordination complexes with metals, which can be used in catalysis and as sensors. The incorporation of difluoromethyl groups may enhance the stability and reactivity of these complexes.
Case Study: Coordination Chemistry
Studies have shown that triazole ligands can stabilize metal ions in various oxidation states, leading to applications in catalysis for organic transformations. The unique electronic properties imparted by the difluoromethyl group may improve the performance of these catalysts.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical | Antifungal and antibacterial properties through cytochrome P450 inhibition | Development of new antifungal/antibiotic agents |
| Agricultural | Use as a fungicide to protect crops from fungal pathogens | Improved crop yields and sustainability |
| Materials Science | Formation of metal coordination complexes for catalysis | Enhanced catalytic processes |
Mechanism of Action
The mechanism by which (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(5-(Chloromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol: Contains a chloromethyl group instead of a difluoromethyl group.
(5-(Bromomethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol: Contains a bromomethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents . These properties make it particularly valuable in the design of bioactive molecules with enhanced pharmacokinetic profiles .
Biological Activity
(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol, with CAS number 2138075-65-5, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by various studies and data.
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 163.13 g/mol
- CAS Number : 2138075-65-5
Biological Activity Overview
The biological activity of this compound has been studied in various contexts. The compound is primarily noted for its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 mg/mL |
| Staphylococcus aureus | 0.12 mg/mL |
| Pseudomonas aeruginosa | 0.50 mg/mL |
These results suggest that this compound could be effective against common bacterial pathogens, potentially leading to its use in treating bacterial infections .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies have demonstrated efficacy against various fungal strains:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.75 |
| Aspergillus niger | 0.50 |
These findings indicate that the compound may serve as a candidate for antifungal therapies .
Anticancer Potential
The anticancer activity of this compound is under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
These results highlight the potential of this compound in cancer therapeutics .
The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interfere with key metabolic pathways in bacteria and fungi and may induce apoptosis in cancer cells.
Case Studies
A recent case study examined the effectiveness of this compound in a clinical setting involving patients with resistant bacterial infections. The study reported a significant reduction in bacterial load following treatment with a formulation containing this compound .
Q & A
Q. What are the standard synthetic routes for (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol, and what purification methods ensure high yields?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by difluoromethylation and hydroxylation. Key intermediates are purified via recrystallization or column chromatography to minimize by-products. Reaction conditions (e.g., temperature, pH) must be tightly controlled to preserve the difluoromethyl group's integrity .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Molecular formula : C₅H₇F₂N₃O (MW: 163.13 g/mol) .
- Techniques :
- NMR : ¹⁹F NMR confirms the difluoromethyl group (δ ~ -110 to -120 ppm).
- IR : Hydroxyl stretch (~3200–3400 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What are the key structural features influencing its reactivity?
The difluoromethyl group enhances electrophilicity at the triazole C-4 position, while the methanol moiety facilitates hydrogen bonding. Steric hindrance from the 1-methyl group may limit regioselectivity in further substitutions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s interactions with biological targets?
Density Functional Theory (DFT) optimizes the molecule’s geometry and calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Docking studies (e.g., AutoDock Vina) model interactions with enzymes like cytochrome P450, predicting binding affinities and metabolic stability .
Q. What strategies resolve contradictions in reported crystallographic data for triazole derivatives?
Discrepancies in bond angles or packing motifs may arise from solvent effects or polymorphism. Use SHELXL for refinement, ensuring high-resolution data (≤ 1.0 Å) and validating hydrogen-bonding networks with PLATON. Compare with analogs (e.g., [1-(2-chloro-4-methylphenyl)-1H-triazol-4-yl]methanol) to identify trends .
Q. How does the difluoromethyl group impact metabolic stability compared to non-fluorinated analogs?
Fluorination reduces oxidative metabolism by cytochrome P450 enzymes. In vitro assays (e.g., human liver microsomes) show prolonged half-life (t₁/₂ > 60 min) for the difluoromethyl derivative vs. t₁/₂ < 20 min for non-fluorinated analogs. LC-MS/MS tracks metabolite formation .
Q. What are the challenges in optimizing regioselectivity for N-functionalization of the triazole ring?
The 1-methyl group directs substitutions to C-4 or C-5 positions. Kinetic vs. thermodynamic control is critical:
- Electrophilic aromatic substitution : Requires Lewis acid catalysts (e.g., BF₃·Et₂O) for C-5 activation.
- Cross-coupling : Suzuki-Miyaura reactions at C-4 need palladium catalysts with bulky ligands (e.g., SPhos) .
Methodological Guidance
Q. How to design stability studies under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for triazoles).
- Light sensitivity : Conduct ICH Q1B photostability testing .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- UPLC-MS/MS : Detects impurities at ppm levels (LOQ ≤ 0.1%).
- GC-FID : Volatile by-products (e.g., residual solvents).
- ICP-MS : Heavy metal contamination from catalysts .
Q. How to validate biological activity while minimizing cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
